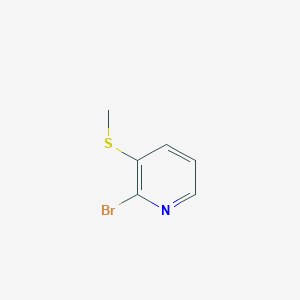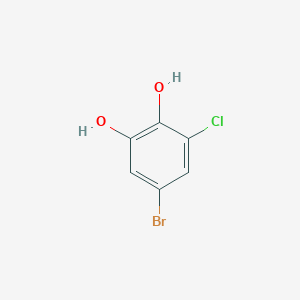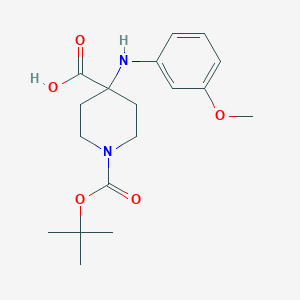
2-Bromo-3-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(methylthio)pyridine is a chemical compound with the molecular formula C6H6BrNS . It is used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .
Synthesis Analysis
The synthesis of 2-Bromo-3-(methylthio)pyridine involves the bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-(methylthio)pyridine has been optimized using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
2-Bromo-3-(methylthio)pyridine is a light yellow crystalline solid . It has a molecular weight of 204.09 , a boiling point of 218-219°C , and a refractive index of 1.568 .Aplicaciones Científicas De Investigación
Synthesis and Molecular Applications
2-Bromo-3-(methylthio)pyridine and its derivatives are pivotal in the synthesis of various heterocyclic compounds. For instance, the ketone formed from this compound has been extensively used in bromination reactions under different conditions to produce substituted 3-(bromoacetyl)pyridine and N-(pyridinesulfenyl)succinimide, showcasing its utility in the formation of complex molecular structures (Zav’yalova, Zubarev, & Shestopalov, 2009). Moreover, the compound is employed as a key precursor in the regiocontrolled synthesis of thieno[2,3-b]pyridines and thieno[3,2-b]pyridines, highlighting its versatility in constructing advanced heterocyclic frameworks (Begouin, Peixoto, & Queiroz, 2013).
Quantum Mechanical Investigations and Biological Activities
Quantum mechanical investigations using Density Functional Theory (DFT) have been applied to study the molecular properties of 2-Bromo-3-(methylthio)pyridine derivatives. These studies aid in understanding the reactivity indices and potential applications of these compounds in various fields, such as chiral dopants for liquid crystals. Additionally, some derivatives have shown significant biological activities, including anti-thrombolytic and biofilm inhibition properties, underlining their potential in therapeutic applications (Ahmad et al., 2017).
Advanced Material Applications
2-Bromo-3-(methylthio)pyridine is integral in the synthesis of materials with potential applications in advanced technologies. For instance, the compound has been used to synthesize pyridinium azomethine ylides with dicyanopyrazine groups. These compounds exhibit unique halochromism, making them suitable for applications in materials that respond to external stimuli (Jung & Jaung, 2005).
Catalysis and Synthesis Enhancement
This compound has also been employed in copper-mediated aerobic oxidative synthesis processes, highlighting its role in facilitating complex chemical reactions and syntheses, such as the formation of 3-bromo-imidazo[1,2-a]pyridines, which are crucial intermediates in various chemical syntheses (Zhou et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-3-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUBYPZLIZYQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(methylthio)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2947950.png)
![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)
![Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2947952.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2947954.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2947958.png)







![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2947971.png)
